molecular formula C10H10 B1605128 7-Methyl-1H-indene CAS No. 7372-92-1

7-Methyl-1H-indene

Cat. No.: B1605128
CAS No.: 7372-92-1
M. Wt: 130.19 g/mol
InChI Key: BSFFHHPGSJXWFP-UHFFFAOYSA-N
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Description

7-Methyl-1H-indene is an organic compound with the molecular formula C10H10 It is a derivative of indene, characterized by a methyl group attached to the seventh position of the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1H-indene can be achieved through several methods. One common approach involves the alkylation of indene with methylating agents under acidic conditions. For example, indene can be reacted with methyl iodide in the presence of a strong base such as potassium tert-butoxide to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves catalytic processes. One method includes the use of a palladium-catalyzed coupling reaction between indene and methyl halides. This method is advantageous due to its high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1H-indene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Friedel-Crafts alkylation and acylation reactions are commonly used, with aluminum chloride as a catalyst.

Major Products:

    Oxidation: 7-Methylindanone or 7-Methylindanoic acid.

    Reduction: 7-Methylindane.

    Substitution: Various substituted indenes depending on the reagents used.

Scientific Research Applications

7-Methyl-1H-indene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methyl-1H-indene and its derivatives involves interactions with various molecular targets. For instance, its biological activity may be attributed to its ability to interact with cellular enzymes and receptors, leading to alterations in cellular processes. The exact pathways and targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

    Indene: The parent compound, lacking the methyl group at the seventh position.

    2-Methylindene: A positional isomer with the methyl group at the second position.

    Indane: A fully saturated derivative of indene.

Uniqueness: 7-Methyl-1H-indene is unique due to the specific positioning of the methyl group, which can influence its chemical reactivity and physical properties. This makes it distinct from other indene derivatives and useful for specific applications where such properties are desired.

Properties

IUPAC Name

7-methyl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10/c1-8-4-2-5-9-6-3-7-10(8)9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFFHHPGSJXWFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC=CC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50224032
Record name 7-Methyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50224032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7372-92-1
Record name 7-Methylindene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7372-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-1H-indene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50224032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methyl-1H-indene
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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